Homoeriodictyol

Overview

Description

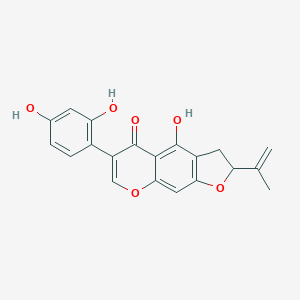

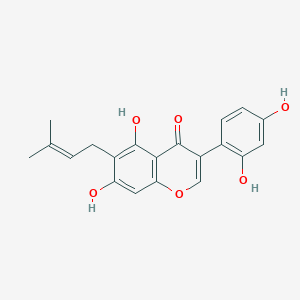

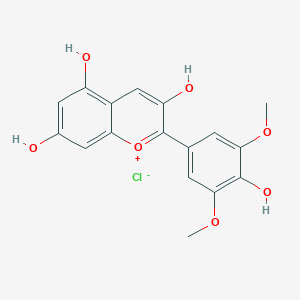

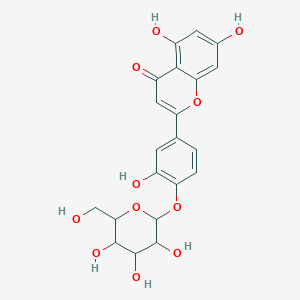

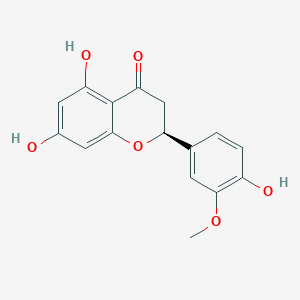

Homoeriodictyol is a flavanone, a type of flavonoid, known for its bitter-masking properties. It is extracted from the plant Yerba Santa (Eriodictyon californicum), which is native to America. The compound is chemically identified as 3’-methoxy-4’,5,7-trihydroxyflavanone . This compound is one of the four flavanones identified in Yerba Santa that exhibit taste-modifying properties, making it a significant compound in the food and pharmaceutical industries .

Mechanism of Action

Target of Action

Homoeriodictyol, a dihydroflavonoid extracted from various plants, has been found to interact with the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the immune response and inflammation. It is involved in the production of pro-inflammatory cytokines and the initiation of an inflammatory form of cell death .

Mode of Action

This compound interacts with its target, the NLRP3 inflammasome, and inhibits its activation . This inhibition results in a decrease in the production of pro-inflammatory cytokines and a reduction in inflammatory cell death . This interaction and the resulting changes contribute to the compound’s neuroprotective effects .

Biochemical Pathways

This compound is involved in the flavonoid biosynthesis pathway . It is synthesized from the primary precursor L-tyrosine through several enzymatic steps . The enzymes involved include tyrosine ammonia lyase (TAL), 4-coumaroyl-CoA ligase (4CL), chalcone synthase (CHS), and phlorizin synthase (PGT1) . These enzymes convert L-tyrosine to p-coumaric acid, which is then converted to this compound chalcone and 5-deoxyleucopelargonidin .

Pharmacokinetics

This compound is absorbed slowly in the intestine as glucuronidation after intestinal bacterial digestion and is metabolized by methoxylation in the liver to this compound in a conjugated form . This process affects the compound’s bioavailability and its ability to exert its therapeutic effects.

Result of Action

The interaction of this compound with the NLRP3 inflammasome results in a range of molecular and cellular effects. It reduces neuronal damage in brain tissue, decreases levels of Aβ (a peptide involved in Alzheimer’s disease) in the brain, downregulates oxidative stress and apoptosis levels, and improves learning and memory capacity . These effects are believed to contribute to the compound’s neuroprotective properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s production can be enhanced in a microbial cell factory by tapping the inherent aromaticity of lignin, a complex organic polymer . This innovative conversion route meets the atom-economy concept by converting lignin derivatives into valuable flavonoids, paving a green, sustainable way for both the valorization of lignin and the production of aromatic natural products .

Biochemical Analysis

Biochemical Properties

Homoeriodictyol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, modulating their activities. For instance, this compound has been shown to inhibit the NLRP3 inflammasome, a protein complex involved in the inflammatory response . This interaction helps reduce inflammation and oxidative stress in cells. Additionally, this compound increases glucose uptake by targeting the sodium-coupled glucose transporter SGLT-1, enhancing cellular glucose metabolism .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to reduce oxidative stress and apoptosis, thereby protecting against neurodegenerative conditions like Alzheimer’s disease . This compound also influences cell signaling pathways, such as the NLRP3 inflammasome pathway, reducing the levels of inflammatory cytokines and improving cell viability . In intestinal cells, this compound enhances glucose uptake and modulates serotonin release, impacting cellular metabolism and neurotransmitter regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the NLRP3 inflammasome, preventing the activation of inflammatory pathways . This compound also interacts with glucose transporters like SGLT-1, promoting glucose uptake into cells . Furthermore, it modulates gene expression by influencing transcription factors and signaling molecules involved in oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective over extended periods when administered to animal models . Long-term exposure to this compound has been associated with sustained reductions in oxidative stress and inflammation, indicating its potential for chronic therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to improve memory and cognitive function in mice models of Alzheimer’s disease . At higher doses, it may exhibit toxic effects, including gastrointestinal disturbances and liver toxicity . Therefore, careful dosage optimization is crucial for maximizing the therapeutic benefits of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from lignin-derived monomers through a series of enzymatic reactions . The metabolic pathway involves enzymes such as 4-coumarate: CoA ligase and chalcone synthase, which convert precursor molecules into this compound . These pathways are crucial for the biosynthesis and regulation of this compound levels in cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to cross the blood-brain barrier, allowing it to exert its neuroprotective effects in the brain . In intestinal cells, this compound is transported via the SGLT-1 glucose transporter, facilitating its uptake and distribution within the cells .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells, where it interacts with various signaling molecules and transcription factors . This localization allows this compound to modulate gene expression and cellular responses to oxidative stress and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Homoeriodictyol can be synthesized from l-tyrosine as a precursor. The process involves several steps, including hydroxylation and methylation reactions. The synthetic route typically requires specific enzymes and reaction conditions to ensure the correct structural formation of the flavanone .

Industrial Production Methods: In industrial settings, this compound is often produced through the extraction from Yerba Santa. The extraction process involves solvent extraction followed by purification steps to isolate the compound. Advances in biotechnology have also enabled the biosynthesis of this compound using engineered strains of microorganisms, such as Streptomyces albidoflavus .

Chemical Reactions Analysis

Types of Reactions: Homoeriodictyol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of dihydroflavonoids.

Substitution: This reaction involves the replacement of a functional group with another, such as the methoxylation of hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and hydrogen gas.

Substitution: Common reagents include methyl iodide and dimethyl sulfate.

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Homoeriodictyol has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the chemical behavior of flavonoids and their derivatives.

Comparison with Similar Compounds

Eriodictyol: Another flavanone with antioxidant and anti-inflammatory properties.

Sterubin: A flavanone with neuroprotective and anti-inflammatory effects.

Hesperetin: A flavanone known for its antioxidant and anti-inflammatory activities.

Properties

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTODBIPDTXRIGS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196243 | |

| Record name | Homoeriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-71-9 | |

| Record name | Homoeriodictyol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoeriodictyol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoeriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOERIODICTYOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHE7H3705C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Homoeriodictyol exert its analgesic effects?

A1: this compound demonstrates antinociceptive activity through both central and peripheral pathways. It interacts with opioid receptors, as evidenced by the reversal of its effects by naloxone, an opioid antagonist []. Additionally, it effectively reduces neurogenic nociception induced by glutamate and capsaicin, suggesting involvement of the glutamatergic and vanilloid systems [].

Q2: What is the role of this compound in glucose uptake?

A2: this compound promotes glucose uptake in differentiated Caco-2 cells, a model for the intestinal barrier, by targeting the sodium-coupled glucose transporter SGLT-1 []. This effect was confirmed by its sensitivity to phloridzin, an SGLT-1 inhibitor [].

Q3: How does this compound affect serotonin release?

A3: Interestingly, this compound decreases serotonin release in differentiated Caco-2 cells and human neural SH-SY5Y cells. This effect appears to be mediated by SGLT-1, as it is sensitive to phloridzin [].

Q4: Does this compound influence gastric acid secretion?

A4: Research suggests this compound can reduce the gastric acid secretion-stimulating effect of certain substances like N-Acetyl-4-aminophenol (Paracetamol) []. Additionally, it can inhibit caffeine-induced proton secretion in HGT-1 cells, a model for gastric acid secretion, likely by interacting with bitter taste receptors [].

Q5: What is the impact of this compound on the NLRP3 Inflammasome?

A5: Studies indicate that this compound can inhibit the activation of the NLRP3 inflammasome in the brain []. This inhibition leads to reduced neuronal damage, decreased amyloid beta levels, and improved learning and memory capacity in a mouse model of Alzheimer's disease [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H14O6, and its molecular weight is 302.28 g/mol.

Q7: What spectroscopic data is available for this compound?

A7: Various studies have utilized spectroscopic techniques to characterize this compound. Techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H NMR and 13C NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) coupled with various detectors like PDA (Photodiode Array) and MS [, , , , , ]. These techniques provide information about the structure, purity, and identity of this compound.

Q8: How do structural modifications of this compound affect its bitter-masking ability?

A8: Studies on structural analogues of this compound reveal that the presence of a vanillyl moiety is crucial for its bitter-masking activity []. Modifications introducing water-soluble groups or side chains, particularly at the 7-position, have been shown to enhance both water solubility and the inhibitory effect on platelet aggregation [, ].

Q9: How does the structure of this compound and its analogues affect their interaction with bitter taste receptors?

A9: Research suggests that the presence of specific structural features in this compound and its analogues is essential for their interaction with bitter taste receptors. These features include the presence of a vanillyl moiety and the position of hydroxyl groups [, ].

Q10: What is known about the absorption and metabolism of this compound in rats?

A10: Following oral administration of Eriocitrin, a this compound precursor, this compound and its conjugates, particularly this compound 7-O-glucuronide, were detected in both the portal and systemic circulation of rats []. This indicates that this compound is absorbed and undergoes metabolism, including glucuronidation.

Q11: What is the bioavailability of this compound?

A11: The bioavailability of this compound, when administered as Eriocitrin, has been reported to be less than 1% in rats []. This low bioavailability might be attributed to its extensive metabolism.

Q12: How is this compound distributed in the body?

A12: Following oral administration of Eriocitrin, this compound metabolites were found to be widely distributed in various rat tissues, with the highest concentrations observed in the liver and small intestine [].

Q13: What in vitro models have been used to study the effects of this compound?

A13: Several in vitro models have been employed to investigate the biological activities of this compound. These include:

- Differentiated Caco-2 cells: Used to study glucose uptake and serotonin release [].

- Human neural SH-SY5Y cells: Employed to investigate the effects on serotonin release [].

- HGT-1 cells: A model for studying gastric acid secretion, used to assess the impact of this compound on proton secretion [].

- LPS-induced N9 microglia: Used to investigate the inhibitory effects of this compound on NLRP3 inflammasome activation [].

- Oleic acid-induced hyperlipidemic HepG2 cells: Utilized to assess the effects of this compound on lipid accumulation [].

Q14: What in vivo models have been used to study this compound?

A14: Various in vivo models have been used to investigate the effects of this compound and related compounds, including:

- Mouse models of nociception: Used to assess the analgesic properties of this compound, employing tests like the acetic acid-induced writhing test, the hot plate test, and the formalin-induced paw-licking assay [].

- Rat models: Used to study the pharmacokinetics and biodistribution of this compound following oral administration of Eriocitrin [].

- Aβ25–35-induced mouse model of Alzheimer's disease: Employed to investigate the neuroprotective effects of this compound, assessing its impact on neuronal damage, amyloid beta levels, oxidative stress, apoptosis, and memory impairment [].

Q15: What analytical techniques are commonly employed for the quantification of this compound?

A15: High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry is a commonly used technique for quantifying this compound in plant extracts and herbal formulations []. The method offers good sensitivity and resolution, allowing for the simultaneous analysis of multiple flavonoids [].

Q16: What are the advantages of using LC-MS for the analysis of this compound and its metabolites?

A16: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers high sensitivity and selectivity for analyzing this compound and its metabolites in complex biological matrices [, , ]. The technique allows for the identification and quantification of multiple compounds simultaneously, providing valuable insights into the metabolic fate of this compound.

Q17: How is this compound extracted from plant material?

A17: Extraction of this compound from plant material commonly involves the use of solvents like methanol [, ]. The extraction efficiency can be influenced by factors such as solvent polarity, temperature, and extraction time.

Q18: What are the potential applications of this compound in the food industry?

A18: this compound's bitter-masking properties make it a promising candidate for various applications in the food industry:

- Masking bitterness: It can effectively reduce the bitterness of certain compounds like caffeine, potentially improving the palatability of food and beverages [, ].

- Flavor enhancement: Some structural analogs of this compound exhibit sweet-enhancing effects, suggesting potential applications in developing low-calorie sweeteners and enhancing the sweetness perception of existing sweeteners [].

Q19: What are the potential therapeutic applications of this compound?

A19: Research suggests that this compound possesses various pharmacological activities that warrant further investigation for potential therapeutic applications:

- Analgesic: Its antinociceptive properties indicate potential for developing new pain management strategies [].

- Anti-diabetic: Its ability to enhance glucose uptake through SGLT-1 suggests potential for managing blood sugar levels in individuals with diabetes [].

- Neuroprotective: The observed neuroprotective effects, particularly in the context of Alzheimer's disease, warrant further investigation for its potential in managing neurodegenerative disorders [].

- Anti-inflammatory: this compound's ability to inhibit the NLRP3 inflammasome suggests potential for treating inflammatory conditions [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.